molecular formula C26H30O10 B1150687 Flavaprin CAS No. 53846-49-4

Flavaprin

Cat. No. B1150687
CAS RN: 53846-49-4
M. Wt: 502.5 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to Flavaprin, such as flavocommelin, involves direct 6-C-glycosylation of flavan using perbenzylglucosyl fluoride in the presence of MS 5 angstroms in CH2Cl2 and a catalytic amount of BF3 x Et2O. Following this, oxidation and subsequent 4'-O-glycosylation, followed by DDQ oxidation and deprotection, yield the final product (Kin-ichi Oyama & T. Kondo, 2004). Similarly, enzymatic synthesis involves the conversion of p-coumaroyl-CoA and malonyl-CoA into flavanones like naringenin, highlighting the role of flavanone synthase in the process (F. Kreuzaler & K. Hahlbrock, 1975).

Molecular Structure Analysis

A detailed study on the conformational, structural, magnetic, and electronic properties of flavonoids, including flavans, reveals the impact of hydroxyl groups and aromaticity on antioxidant activity. This analysis is pivotal in understanding Flavaprin’s structure-function relationship and its biological activities (S. A. de Souza Farias, K. S. da Costa, & J. Martins, 2021).

Chemical Reactions and Properties

The synthesis and properties of flavanone complexes of Ru(II), which undergo dehydrogenative alcoholysis to form new ligands, indicate the complex reactivity and potential biological activity of Flavaprin analogs. These reactions underscore the importance of understanding the chemical behavior of such compounds in various conditions (J. Ochocki et al., 2010).

Physical Properties Analysis

The comprehensive assay of flavanones in citrus juices and beverages by UHPLC-ESI-MS/MS and derivatization chemistry highlights the analytical methods necessary for understanding Flavaprin’s physical properties, including stability, solubility, and presence in dietary sources (L. Di Donna et al., 2013).

Chemical Properties Analysis

The study on flavan-3-ols and their occurrence in food products, such as beverages and fruits, provides insight into the chemical properties of Flavaprin and related compounds. These properties include antioxidant, chelating abilities, and their impact on food quality and human health (P. M. Aron & J. Kennedy, 2008).

Scientific Research Applications

  • Flavaprin, along with other compounds, was isolated from Euodia daniellii. Among the isolates, another compound, bergapten, showed cyclooxygenase-2 inhibitory activity, indicating potential anti-inflammatory applications. Flavonoids from this plant, however, exhibited no cytotoxic activity against human tumor cell lines (Yoo et al., 2002).

  • Flavanones, a group related to flavaprin, have shown beneficial effects in cardiovascular disease prevention. Their antihypertensive, lipid-lowering, insulin-sensitizing, antioxidative, and anti-inflammatory properties could explain their antiatherogenic action in animal models. Clinical data on flavanones are still limited, suggesting a need for further research (Chanet et al., 2012).

  • Astilbin, another flavonoid, has various beneficial actions such as anti-inflammatory and anti-carcinogenic properties. It has been established that astilbin can play a vital role in managing diseases associated with the immune system and also possesses antibacterial, antioxidative, and hepatoprotective activities (Sharma et al., 2020).

  • Naringin, a natural flavanone glycoside, possesses biological and pharmacological properties like anti-inflammatory and anti-cancer activities. It affects bone regeneration, metabolic syndrome, oxidative stress, genetic damage, and central nervous system diseases (Chen et al., 2016).

properties

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-12(2)3-8-15-19(35-26-24(33)23(32)22(31)20(11-27)36-26)10-17(30)21-16(29)9-18(34-25(15)21)13-4-6-14(28)7-5-13/h3-7,10,18,20,22-24,26-28,30-33H,8-9,11H2,1-2H3/t18-,20+,22+,23-,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYUIXRQCPBGKG-WTYMVSKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavaprin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
SW Yoo, JS Kim, SS Kang, KH Son, HW Chang… - Archives of pharmacal …, 2002 - Springer
Four flavonoid glycosides, flavaprin (7), evodioside B (8), vitexin (11), and hesperidin (12), as well as the coumarins bergapten (1), xanthotoxin (2), and isopimpinellin (3), the lignan …
Number of citations: 79 link.springer.com
F Alam, K Mohammadin, Z Shafique… - Phytotherapy …, 2022 - Wiley Online Library
The plants Rutaceae family are known to have contributed a lot toward food and medicine. The most important metabolites of the family are flavonoids. A systematic review was …
Number of citations: 43 onlinelibrary.wiley.com
SW Yoo, JS Kim, SS Kang, KH Son… - Proceedings of the …, 2002 - koreascience.kr
… Four flavonoic glycosides, vitexin, hesperidin and evodioside B from leaves and flavaprin and evodioside B from fruits were isolated. And also, three Coumarins, bergapten, xanthotoxin …
Number of citations: 2 koreascience.kr
NM Fayek, MA Farag, AR Abdel Monem… - Journal of …, 2019 - academic.oup.com
Citrus plants are one of the most economical fruit bearing trees grown worldwide for their medicinal use as well as for the flavor and food industry. This study attempts to characterize the …
Number of citations: 38 academic.oup.com
SY Lee, BS Min, SR Oh, BY Park, JH Kim… - Proceedings of the …, 2002 - koreascience.kr
… Four flavonoic glycosides, vitexin, hesperidin and evodioside B from leaves and flavaprin and evodioside B from fruits were isolated. And also, three Coumarins, bergapten, xanthotoxin …
Number of citations: 2 koreascience.kr
HJ Jung, HJ Park, KT Lee, JW Park - Proceedings of the PSK …, 2002 - koreascience.kr
… Four flavonoic glycosides, vitexin, hesperidin and evodioside B from leaves and flavaprin and evodioside B from fruits were isolated. And also, three Coumarins, bergapten, xanthotoxin …
Number of citations: 0 koreascience.kr
PD Sabina - Journal of Horticulture, Forestry and …, 2015 - journal-hfb.usab-tm.ro
… From the leaves of Evodia danielii, they isolated four flavonoid glycosides, flavaprin, evodioside B, vitexin and hesperidin, as well as the coumarins bergapten, xanthotoxin, and …
Number of citations: 1 journal-hfb.usab-tm.ro
BS Min, OK Kwon, SR Oh, KS Ahn… - Proceedings of the PSK …, 2002 - koreascience.kr
… Four flavonoic glycosides, vitexin, hesperidin and evodioside B from leaves and flavaprin and evodioside B from fruits were isolated. And also, three Coumarins, bergapten, xanthotoxin …
Number of citations: 0 koreascience.kr
KM Ng, PPH But, AI Gray, TG Hartley, YC Kong… - … systematics and ecology, 1987 - Elsevier
… linked by their production of 8-prenylflavanones, eg flavaprin (12) in Tetradium [15] and dihydrophelloside (13) in Phellodendron [16]. Harborne [17] noted that nuclear prenylation in the …
Number of citations: 47 www.sciencedirect.com
ES Kim, GS Ryu, BW Park, BH Lee - Proceedings of the PSK …, 2002 - koreascience.kr
… Four flavonoic glycosides, vitexin, hesperidin and evodioside B from leaves and flavaprin and evodioside B from fruits were isolated. And also, three Coumarins, bergapten, xanthotoxin …
Number of citations: 0 koreascience.kr

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